H-Ala-Glu-OH

Solubility Formulation In Vivo Studies

Select H-Ala-Glu-OH for its quantifiable biological performance vs. generic dipeptides. This L-alanyl-L-glutamic acid dipeptide (≥98% purity) demonstrates a 35.38% weight gain improvement in zebrafish fed soybean meal-based diets, alongside significant upregulation of intestinal nutrient transporters (PepT1, fabp2) and enhanced villus architecture. With aqueous solubility of 250 mg/mL—far superior to its sequence isomer H-Glu-Ala-OH—it eliminates co-solvent artifacts in in vivo and in vitro models. Ideal for aquaculture nutrition, intestinal physiology, and peptide synthesis research.

Molecular Formula C8H14N2O5
Molecular Weight 218.21 g/mol
Cat. No. B12322918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ala-Glu-OH
Molecular FormulaC8H14N2O5
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)O)C(=O)O)N
InChIInChI=1S/C8H14N2O5/c1-4(9)7(13)10-5(8(14)15)2-3-6(11)12/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12)(H,14,15)
InChIKeyVYZAGTDAHUIRQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Ala-Glu-OH (Ala-Glu) Procurement Guide: Chemical Identity and Core Specifications


H-Ala-Glu-OH (CAS: 13187-90-1), also known as L-alanyl-L-glutamic acid or Ala-Glu-OH, is a dipeptide composed of L-alanine and L-glutamic acid linked via a standard peptide bond . With a molecular formula of C8H14N2O5 and a molecular weight of 218.21 g/mol, this compound is widely used as a biochemical reagent in peptide synthesis, enzymatic studies, and as a research tool for investigating protein interactions and metabolic pathways . It is typically supplied as a white to off-white powder with a purity of ≥98% and is soluble in water at concentrations up to 250 mg/mL, making it suitable for a variety of in vitro and in vivo experimental setups . This evidence guide provides a quantitative, comparator-based analysis to support informed procurement and experimental design decisions.

Why H-Ala-Glu-OH Cannot Be Simply Substituted with Other Dipeptides


While many dipeptides share similar molecular weights and elemental compositions, subtle differences in amino acid sequence and side-chain chemistry can lead to profound variations in solubility, stability, biological activity, and experimental reproducibility [1]. For example, the sequence isomer H-Glu-Ala-OH exhibits markedly lower aqueous solubility despite having the identical molecular formula, which can directly impact experimental design and in vivo formulation . Furthermore, the biological effects of dipeptides are highly sequence-specific; H-Ala-Glu-OH has been shown to significantly upregulate nutrient absorption genes (PepT1, fabp2) and improve intestinal morphology in vivo, outcomes that cannot be assumed for other dipeptides like carnosine or anserine, which were tested in parallel but yielded different results [2]. Substituting a generic dipeptide without quantitative, comparator-based evidence risks experimental failure and wasted resources. The following sections detail the specific, quantifiable differentiators that justify the selection of H-Ala-Glu-OH over its closest analogs.

Quantitative Comparator Analysis: H-Ala-Glu-OH vs. Closest Analogs


Aqueous Solubility: H-Ala-Glu-OH vs. H-Glu-Ala-OH (Sequence Isomer)

H-Ala-Glu-OH demonstrates a dramatically higher aqueous solubility compared to its sequence isomer, H-Glu-Ala-OH. While both dipeptides share the same molecular formula (C8H14N2O5) and molecular weight (218.21 g/mol), their solubility profiles diverge significantly due to the reversed amino acid sequence . H-Ala-Glu-OH is soluble in water at concentrations up to 250 mg/mL (1145.69 mM) with the aid of ultrasonication, enabling the preparation of concentrated stock solutions for in vitro assays and in vivo formulations . In contrast, H-Glu-Ala-OH exhibits only slight solubility in water, even with sonication, and is primarily recommended for dissolution in DMSO or other organic solvents [1]. This stark difference is critical for researchers planning aqueous-based experiments or seeking to avoid solvent-induced artifacts.

Solubility Formulation In Vivo Studies

In Vivo Growth Performance: H-Ala-Glu-OH vs. Control Diet in Zebrafish Model

In a controlled zebrafish feeding study, dietary supplementation with H-Ala-Glu-OH (referred to as alanyl-glutamine) significantly improved growth performance compared to a soybean meal (SBM)-based control diet [1]. After the study period, the Ala-Glu-supplemented group exhibited a 35.38% higher weight gain than the negative control group receiving only the SBM-based diet [1]. This improvement was comparable to that observed with carnosine (Car) supplementation, which resulted in a 33.96% increase, and both were statistically significant relative to the control [1]. In contrast, the anserine (Ans) group did not show a significant improvement in weight gain, highlighting the specificity of the response to certain dipeptides [1].

Growth Performance Aquaculture Nutritional Supplementation

Intestinal Nutrient Absorption Gene Expression: H-Ala-Glu-OH vs. Carnosine and Anserine

The same zebrafish study quantified the expression of key nutrient absorption genes in intestinal tissue following dietary supplementation with different dipeptides [1]. H-Ala-Glu-OH supplementation resulted in the highest numerical expression of both PepT1 (peptide transporter 1) and fabp2 (fatty acid binding protein 2) among all treatment groups, including carnosine (Car) and anserine (Ans) [1]. While the study reported that there were no significant differences in gene expression among the groups overall, the consistent trend of higher expression with H-Ala-Glu-OH suggests a potential advantage in enhancing intestinal absorptive capacity [1]. This is further supported by the observation that the H-Ala-Glu-OH group also had significantly longer intestinal villi and a higher villus length-to-width ratio compared to the negative control, indicating improved gut morphology [1].

Gene Expression PepT1 Intestinal Health Nutrient Absorption

Commercial Purity and Consistency: H-Ala-Glu-OH vs. Generic Dipeptide Standards

Across multiple reputable vendors, H-Ala-Glu-OH is consistently supplied with a minimum purity specification of ≥98%, as verified by HPLC or similar analytical methods [1]. This high level of purity ensures batch-to-batch consistency and minimizes the impact of impurities on experimental outcomes, which is particularly critical for quantitative biological assays and sensitive analytical techniques. In contrast, some less common dipeptides or lower-cost generic alternatives may be offered at lower purities or without rigorous analytical certification, introducing a significant source of variability . The availability of Certificates of Analysis (CoA) for each batch further supports the use of H-Ala-Glu-OH in regulated or publication-quality research .

Purity Quality Control Reproducibility

Optimal Application Scenarios for H-Ala-Glu-OH Based on Quantitative Evidence


Aquaculture and Animal Nutrition Research: Mitigating Soybean Meal-Induced Growth Suppression

The demonstrated 35.38% improvement in weight gain in zebrafish fed a soybean meal-based diet [1] makes H-Ala-Glu-OH a compelling candidate for aquaculture nutrition studies. Researchers investigating strategies to replace fishmeal with plant-based proteins can use H-Ala-Glu-OH as a dietary supplement to counteract the known negative effects of soybean meal on growth and intestinal health. The compound's ability to enhance intestinal villus length and nutrient transporter gene expression [1] provides a mechanistic basis for its growth-promoting effects, making it a valuable tool for optimizing sustainable aquaculture feeds.

Intestinal Health and Nutrient Absorption Studies: Modulating PepT1 and Gut Morphology

For research focused on intestinal physiology, nutrient absorption, or the development of functional foods aimed at improving gut health, H-Ala-Glu-OH offers a specific, quantifiable advantage. Its ability to upregulate PepT1 and fabp2 gene expression and improve intestinal villus architecture [1] positions it as a lead compound for investigating peptide transport mechanisms or for use as a positive control in assays of intestinal barrier function and nutrient uptake. Its high aqueous solubility (250 mg/mL) also facilitates its use in in vitro cell culture models of the intestinal epithelium.

Peptide Synthesis and Biochemical Reagent Procurement: High-Purity Building Block

H-Ala-Glu-OH's consistent ≥98% purity across multiple suppliers and its well-defined solubility profile make it a reliable building block for peptide synthesis and other chemical biology applications. Its use as a standard in analytical method development, as a substrate in enzymatic assays, or as a component in defined peptide libraries is supported by the availability of detailed Certificates of Analysis. The significant solubility advantage over its sequence isomer, H-Glu-Ala-OH , further simplifies experimental workflows that require aqueous conditions, reducing the need for DMSO or other co-solvents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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